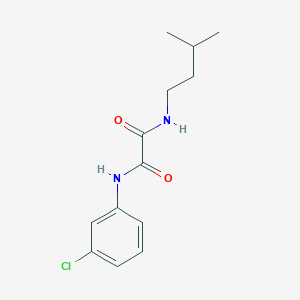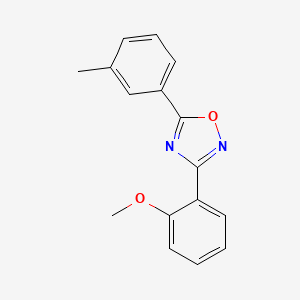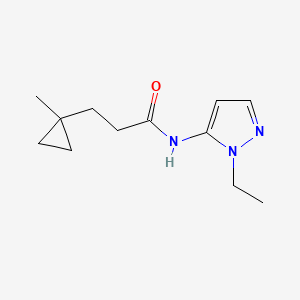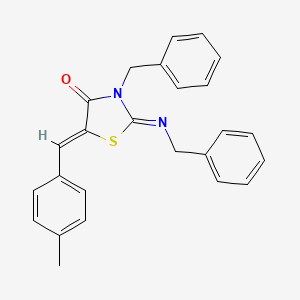malonate](/img/structure/B5216924.png)
diethyl [(benzoylamino)methyl](4-methylphenoxy)malonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl [(benzoylamino)methyl](4-methylphenoxy)malonate, also known as BMM, is a synthetic compound that has gained a lot of attention in scientific research due to its potential applications in various fields. BMM is a malonic ester derivative that contains a benzoylamino group and a 4-methylphenoxy group. In
科学研究应用
Diethyl [(benzoylamino)methyl](4-methylphenoxy)malonate has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of medicinal chemistry, where diethyl [(benzoylamino)methyl](4-methylphenoxy)malonate has been shown to have anticancer, antifungal, and antibacterial properties. diethyl [(benzoylamino)methyl](4-methylphenoxy)malonate has also been studied for its potential use as an insecticide and as a catalyst in organic reactions.
作用机制
The mechanism of action of diethyl [(benzoylamino)methyl](4-methylphenoxy)malonate is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins in the target organism. In cancer cells, diethyl [(benzoylamino)methyl](4-methylphenoxy)malonate has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. diethyl [(benzoylamino)methyl](4-methylphenoxy)malonate has also been found to inhibit the growth of fungal and bacterial cells by disrupting their cell membranes.
Biochemical and Physiological Effects:
diethyl [(benzoylamino)methyl](4-methylphenoxy)malonate has been found to have a number of biochemical and physiological effects. In vitro studies have shown that diethyl [(benzoylamino)methyl](4-methylphenoxy)malonate can induce apoptosis (programmed cell death) in cancer cells, inhibit fungal and bacterial growth, and act as a potent antioxidant. diethyl [(benzoylamino)methyl](4-methylphenoxy)malonate has also been found to have anti-inflammatory properties and can reduce the levels of pro-inflammatory cytokines in the body.
实验室实验的优点和局限性
Diethyl [(benzoylamino)methyl](4-methylphenoxy)malonate has several advantages for lab experiments, including its high potency, low toxicity, and ease of synthesis. However, diethyl [(benzoylamino)methyl](4-methylphenoxy)malonate is also highly reactive and can be difficult to work with due to its sensitivity to air and moisture. Additionally, diethyl [(benzoylamino)methyl](4-methylphenoxy)malonate has a short half-life and can degrade quickly in biological systems, which can limit its use in vivo.
未来方向
There are several future directions for diethyl [(benzoylamino)methyl](4-methylphenoxy)malonate research. One area of interest is the development of diethyl [(benzoylamino)methyl](4-methylphenoxy)malonate-based drugs for the treatment of cancer, fungal infections, and bacterial infections. Another area of research is the use of diethyl [(benzoylamino)methyl](4-methylphenoxy)malonate as a catalyst in organic reactions, which could have significant implications for the field of organic chemistry. Additionally, further research is needed to fully understand the mechanism of action of diethyl [(benzoylamino)methyl](4-methylphenoxy)malonate and its potential applications in other areas of scientific research.
合成方法
Diethyl [(benzoylamino)methyl](4-methylphenoxy)malonate can be synthesized through a multistep reaction process that involves the condensation of malonic ester with benzoyl chloride, followed by the reaction of the resulting product with 4-methylphenol and then with benzylamine. The final product is obtained through the esterification of the resulting intermediate with diethyl sulfate. The synthesis of diethyl [(benzoylamino)methyl](4-methylphenoxy)malonate is a relatively complex process that requires careful attention to detail and proper handling of reagents.
属性
IUPAC Name |
diethyl 2-(benzamidomethyl)-2-(4-methylphenoxy)propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO6/c1-4-27-20(25)22(21(26)28-5-2,29-18-13-11-16(3)12-14-18)15-23-19(24)17-9-7-6-8-10-17/h6-14H,4-5,15H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWPZYYJPXVTEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CNC(=O)C1=CC=CC=C1)(C(=O)OCC)OC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-(benzamidomethyl)-2-(4-methylphenoxy)propanedioate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzenesulfonate](/img/structure/B5216853.png)
![dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate](/img/structure/B5216867.png)

![N,1-dimethyl-N-[3-(methylthio)propyl]-4-piperidinamine](/img/structure/B5216884.png)
![4-tert-butyl-N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5216889.png)
![ethyl 6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate](/img/structure/B5216894.png)

![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-bromo-2-chlorobenzamide](/img/structure/B5216897.png)
![N-dibenzo[b,d]furan-3-yl-4-methoxy-3-nitrobenzamide](/img/structure/B5216903.png)
![N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B5216907.png)

![8-hydroxy-4-(2-hydroxyphenyl)-9-methoxy-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B5216923.png)

![N-(3-{N-[(2,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-furamide](/img/structure/B5216955.png)